REACTION_CXSMILES
|
N[C:2]1[CH:7]=[CH:6][N:5]2[N:8]=[CH:9][C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[C:4]2[CH:3]=1.B(F)(F)F.CCOCC.N(OCCC(C)C)=O.[I:33]I.O.O.O.O.O.S([O-])([O-])(=O)=S.[Na+].[Na+]>O.CC#N>[I:33][C:2]1[CH:7]=[CH:6][N:5]2[N:8]=[CH:9][C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[C:4]2[CH:3]=1 |f:1.2,5.6.7.8.9.10.11.12|
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Name
|
|
Quantity
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28.8 g
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Type
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reactant
|
Smiles
|
NC1=CC=2N(C=C1)N=CC2C(=O)OCC
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Name
|
|
Quantity
|
450 mL
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Type
|
solvent
|
Smiles
|
CC#N
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Name
|
|
Quantity
|
26.3 mL
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Type
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reactant
|
Smiles
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B(F)(F)F.CCOCC
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Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
N(=O)OCCC(C)C
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
II
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Name
|
sodium thiosulfate pentahydrate
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.S(=S)(=O)([O-])[O-].[Na+].[Na+]
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Name
|
|
Quantity
|
450 mL
|
Type
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solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
10 °C
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Type
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CUSTOM
|
Details
|
stirred at 0-5° C. over 2 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The resulting light slurry was cooled to −15° C.
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Type
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TEMPERATURE
|
Details
|
The mixture was then warmed to 0° C.
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Type
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CUSTOM
|
Details
|
a dark suspension was obtained
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Type
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CUSTOM
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Details
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A dark mixture was obtained with gas evolution
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Type
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TEMPERATURE
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Details
|
The mixture was warmed to 20° C.
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Type
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STIRRING
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Details
|
stirred at 20° C. over 4 hours
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Duration
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4 h
|
Type
|
CUSTOM
|
Details
|
consumption of the diazonium intermediate
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 20° C. over 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 0-5° C.
|
Type
|
STIRRING
|
Details
|
stirred at 0-5° C. over 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The slurry was filtered
|
Type
|
WASH
|
Details
|
the solid cake was rinsed with CH3CN/H2O (1:1, 400 mL) and water (400 mL)
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Type
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CUSTOM
|
Details
|
dried over 72 hours
|
Duration
|
72 h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=2N(C=C1)N=CC2C(=O)OCC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |